1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane
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Overview
Description
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a cyclopropane ring, making it a highly chlorinated cycloalkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane typically involves the chlorination of precursor compounds. One common method is the chlorination of 2,2-dimethylcyclopropane using chlorine gas in the presence of a catalyst such as iodine or an iodine-containing compound. The reaction is carried out at controlled temperatures to ensure selective chlorination and to minimize the formation of by-products .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The chlorination reaction is carefully monitored to control the temperature and the concentration of chlorine gas, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, ammonia, or alkoxides in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Alcohols, amines, or ethers.
Reduction: Partially or fully dechlorinated cyclopropane derivatives.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated cyclopropane moieties into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive towards nucleophilic substitution reactions. The cyclopropane ring strain also contributes to its reactivity, making it susceptible to ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-dimethylcyclopropane: Similar structure but lacks the chloromethyl group.
1,1,3-Trichloro-2,2-dimethylcyclopropane: Contains an additional chlorine atom, making it more reactive.
1,1-Dichloro-3,3-dimethylbutane: Linear structure with similar chlorination but different reactivity due to the absence of a cyclopropane ring.
Uniqueness
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is unique due to its combination of a highly strained cyclopropane ring and multiple chlorine atoms. This combination imparts distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
10229-40-0 |
---|---|
Molecular Formula |
C6H9Cl3 |
Molecular Weight |
187.5 |
Purity |
95 |
Origin of Product |
United States |
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